REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH:6]1[CH:7]=[CH:8][C:9]2[O:16][C:14](=[O:15])[CH2:13][CH2:12][C:10]=2[CH:11]=1>>[CH2:1]([N:3]([CH2:4][CH3:5])[C:14](=[O:15])[CH2:13][CH2:12][C:10]1[CH:11]=[CH:6][CH:7]=[CH:8][C:9]=1[OH:16])[CH3:2]
|
Name
|
|
Quantity
|
98.5 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)CCC(=O)O2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess diethylamine was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(CCC1=C(C=CC=C1)O)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: CALCULATEDPERCENTYIELD | 113.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |